molecular formula C26H21N3O4 B2601268 N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-19-7

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Numéro de catalogue B2601268
Numéro CAS: 877657-19-7
Poids moléculaire: 439.471
Clé InChI: YYQKTKGZPSBFPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Urease Inhibition and Molecular Docking Studies : N-benzyl substituted acetamide derivatives demonstrate significant activity in urease inhibition. Molecular docking studies indicate these compounds bind to the non-metallic active site of the urease enzyme. This activity suggests potential applications in addressing diseases related to urease activity, such as certain types of infections or gastric conditions (Gull et al., 2016).

  • Synthesis of Antitumor Agents : N-benzyl substituted acetamide derivatives have been synthesized and evaluated for their anticancer properties. For example, compounds related to N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have shown in vitro cell growth inhibitory activity, indicating potential applications in cancer research and treatment development (Al-Sanea et al., 2020).

  • Development of New Analgesic and Anti-Inflammatory Agents : Research has been conducted on the synthesis of novel compounds derived from N-benzyl substituted acetamide for their potential use as analgesic and anti-inflammatory agents. These compounds have been tested for cyclooxygenase inhibition, with some showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antibacterial and Antifungal Activities : N-benzyl substituted acetamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown effectiveness against a range of bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Maddila et al., 2016).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of p-toluidine with 3,4-dihydro-2H-pyran-2,5-dione to form 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione. This intermediate is then reacted with 2-aminobenzaldehyde to form 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione. The final step involves the reaction of this intermediate with N-benzylacetoacetamide to form the target compound.", "Starting Materials": [ "p-toluidine", "3,4-dihydro-2H-pyran-2,5-dione", "2-aminobenzaldehyde", "N-benzylacetoacetamide" ], "Reaction": [ "Step 1: Condensation of p-toluidine with 3,4-dihydro-2H-pyran-2,5-dione in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione.", "Step 2: Reaction of 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione with 2-aminobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione.", "Step 3: Reaction of 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione with N-benzylacetoacetamide in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

Numéro CAS

877657-19-7

Formule moléculaire

C26H21N3O4

Poids moléculaire

439.471

Nom IUPAC

N-benzyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O4/c1-17-11-13-19(14-12-17)29-25(31)24-23(20-9-5-6-10-21(20)33-24)28(26(29)32)16-22(30)27-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)

Clé InChI

YYQKTKGZPSBFPS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.